An In-Depth Technical Guide to (5-Formyl-4-methylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (5-Formyl-4-methylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (5-Formyl-4-methylthiophen-2-yl)boronic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core chemical properties, provide a detailed representative synthesis protocol, explore its reactivity with a focus on the widely-used Suzuki-Miyaura cross-coupling reaction, and discuss its potential applications, particularly in the realm of drug discovery.
Core Chemical and Physical Properties
(5-Formyl-4-methylthiophen-2-yl)boronic acid is a bifunctional organic compound featuring a thiophene ring substituted with a formyl group, a methyl group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures.
Physicochemical Data
The following table summarizes the key physicochemical properties of (5-Formyl-4-methylthiophen-2-yl)boronic acid. It is important to note that while some data is experimentally determined, other values are estimated based on closely related analogs and computational models due to the limited availability of specific experimental data for this particular compound.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₇BO₃S | N/A |
| Molecular Weight | 169.99 g/mol | N/A |
| CAS Number | 352530-25-7 | N/A |
| Appearance | Pale orange to pink powder | [1] |
| Melting Point | 119.5-125.5 °C | [1] |
| pKa | ~8.0 - 8.5 (Estimated) | Based on thiopheneboronic acids[2][3] |
| Solubility | Soluble in methanol, polar organic solvents | [1][2] |
Note on pKa: The pKa of arylboronic acids is influenced by substituents on the aromatic ring. The electron-withdrawing nature of the formyl group is expected to decrease the pKa (increase acidity) compared to unsubstituted thiopheneboronic acid.
Structural Information
The structure of (5-Formyl-4-methylthiophen-2-yl)boronic acid is presented below:
Caption: 2D structure of (5-Formyl-4-methylthiophen-2-yl)boronic acid.
Synthesis of (5-Formyl-4-methylthiophen-2-yl)boronic acid: A Representative Protocol
Synthetic Strategy
The overall strategy involves a three-step process:
-
Protection of the formyl group of the starting material, 3-methyl-2-thiophenecarboxaldehyde, to prevent its reaction in the subsequent lithiation step.
-
Directed ortho-metalation (DoM) followed by borylation with a trialkyl borate.
-
Deprotection of the formyl group to yield the final product.
Caption: Synthetic workflow for (5-Formyl-4-methylthiophen-2-yl)boronic acid.
Detailed Experimental Protocol (Representative)
Step 1: Protection of 3-Methyl-2-thiophenecarboxaldehyde
-
To a solution of 3-methyl-2-thiophenecarboxaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde, which can often be used in the next step without further purification.
Step 2: Directed ortho-Metalation and Borylation
-
Dissolve the protected aldehyde from Step 1 in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq) to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add triisopropyl borate (1.2 eq) to the reaction mixture, again maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Deprotection and Isolation
-
Quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of hydrochloric acid (e.g., 2 M).
-
Stir the mixture vigorously for 1-2 hours to effect deprotection.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (5-Formyl-4-methylthiophen-2-yl)boronic acid.
Reactivity and Mechanistic Insights
The reactivity of (5-Formyl-4-methylthiophen-2-yl)boronic acid is dominated by the chemistry of its two key functional groups: the boronic acid and the formyl group.
The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid moiety makes this compound an excellent substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[6] This reaction is widely used in the synthesis of biaryls and other conjugated systems.
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
A study on the Suzuki-Miyaura coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole highlights that a highly active catalyst is crucial for successful coupling.[7] The solubility of both the boronic acid and the aryl halide in the reaction medium is also a key factor.[7]
Reactions of the Formyl Group
The formyl group on the thiophene ring is a versatile handle for further synthetic transformations. It can undergo a variety of reactions, including:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form alkenes.
-
Aldol condensation: To form α,β-unsaturated carbonyl compounds.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding alcohol.
The reactivity of the formyl group in heterocyclic aldehydes can be influenced by the nature of the heteroaromatic ring.[8]
Stability and Handling
Boronic acids are known to be susceptible to certain degradation pathways, which is an important consideration for their storage and use in synthesis.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be a significant side reaction in Suzuki-Miyaura couplings, especially under harsh conditions.[7]
-
Oxidative Degradation: Arylboronic acids can be oxidized, particularly in the presence of reactive oxygen species, to the corresponding phenols.[7][9][10][11][12]
-
Trimerization (Anhydride Formation): Boronic acids can reversibly form cyclic trimers called boroxines, especially upon dehydration. This can affect their solubility and reactivity.
For optimal stability, (5-Formyl-4-methylthiophen-2-yl)boronic acid should be stored in a cool, dry, and dark place under an inert atmosphere.
Applications in Drug Discovery and Materials Science
Thiophene-containing compounds are prevalent in a wide range of biologically active molecules and functional materials.[13] The bifunctional nature of (5-Formyl-4-methylthiophen-2-yl)boronic acid makes it a particularly attractive building block in these areas.
Medicinal Chemistry
-
Kinase Inhibitors: The thiophene scaffold is a common motif in kinase inhibitors, where it can act as a hinge-binding element.[14] The ability to introduce diverse substituents via Suzuki-Miyaura coupling at the 2-position and further modify the 5-formyl group makes this compound a valuable tool for generating libraries of potential kinase inhibitors.[15]
-
Other Therapeutic Areas: Thiophene derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14]
Materials Science
Thiophene-based building blocks are fundamental in the synthesis of conjugated polymers and organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to construct extended π-systems via cross-coupling reactions is key to tuning the electronic and optical properties of these materials.
Quantum Chemical Insights
Density Functional Theory (DFT) calculations on thiophene and its derivatives provide valuable insights into their electronic structure and reactivity.
-
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and stability.[13][14] Substituents on the thiophene ring can modulate this energy gap, thereby influencing the molecule's electronic properties.
-
Electrostatic Potential: The electrostatic potential map can help predict the sites for electrophilic and nucleophilic attack, providing a rationale for the observed reactivity of the molecule.
While specific DFT data for (5-Formyl-4-methylthiophen-2-yl)boronic acid is not available, studies on related thiophene derivatives can provide a qualitative understanding of its electronic characteristics.[14][16][17][18][19]
Conclusion
(5-Formyl-4-methylthiophen-2-yl)boronic acid is a valuable and versatile building block for organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions, coupled with the synthetic utility of the formyl group, makes it a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in research and development.
References
-
Ningbo Inno Pharmchem Co., Ltd. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Available from: [Link]
-
ChemBK. 3-Thiopheneboronic acid. Available from: [Link]
- Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons, 2011.
- This reference is not available.
-
Bursa Uludağ Üniversitesi. Publication: 2-thienylboronic acid: A dft study for the spectral, structural and molecular orbital analysis. Available from: [Link]
- Husain, A., et al. "Therapeutic importance of synthetic thiophene." PMC, 2015.
-
MDPI. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Available from: [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
- This reference is not available.
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]
- This reference is not available.
-
SciSpace. Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite (2014). Available from: [Link]
-
ResearchGate. Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. Available from: [Link]
-
ResearchGate. Protodeboronation of 5-formyl-2-thiopheneboronic acid. Available from: [Link]
- Google Patents. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.
-
PubMed. Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Available from: [Link]
- Google Patents. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
-
National Institutes of Health. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Available from: [Link]
-
MDPI. Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Available from: [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
UBC Chemistry. DFT computation of the electron spectra of thiophene. Available from: [Link]
- This reference is not available.
-
Scientific & Academic Publishing. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arpapress.com [arpapress.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 5. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jchps.com [jchps.com]
- 15. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
